5-Ethyl-3-methyl-3,4-nonadien-6-yne
Description
Structure
3D Structure
Properties
CAS No. |
61227-88-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
InChI |
InChI=1S/C12H18/c1-5-8-9-12(7-3)10-11(4)6-2/h5-7H2,1-4H3 |
InChI Key |
VTPIQMYJFCAOQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=C=C(C)CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne
Retrosynthetic Analysis of the 3,4-Nonadien-6-yne Core
Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify potential starting materials and synthetic transformations. The core structure of 5-Ethyl-3-methyl-3,4-nonadien-6-yne is the 3,4-nonadien-6-yne system. The primary challenges in its synthesis are the stereocontrolled formation of the tetrasubstituted allene (B1206475) and the construction of the conjugated allene-yne moiety.
Key disconnections for this target molecule can be envisioned as follows:
Disconnection 1 (C-C bond at the alkyne): A standard disconnection approach for alkynes is via a coupling reaction, such as a Sonogashira or similar transition-metal-catalyzed coupling. researchgate.net This would break the C6-C7 bond, leading to a substituted allene halide or triflate and a terminal alkyne. This strategy isolates the challenge of allene formation from the alkyne installation.
Disconnection 2 (SN2' reaction): Allenes are frequently synthesized via an SN2′ substitution of a propargylic electrophile. thieme.com In this case, the target molecule could be formed from a suitable propargylic alcohol derivative (e.g., mesylate, phosphate, or halide). The nucleophile, such as an organocuprate, would attack the alkyne terminus, inducing a rearrangement to form the allene. This approach is powerful for controlling the stereochemistry of the allene based on the chirality of the propargylic alcohol. nih.gov
Disconnection 3 (Elimination reaction): Double elimination from a dihaloalkane is a classic method for alkyne synthesis. libretexts.org A related approach could be envisioned where elimination from a suitable precursor generates the allene-yne system.
Disconnection 4 (Rearrangement): Sigmatropic rearrangements of propargylic intermediates can also lead to allenes, offering another pathway for retrosynthetic consideration. acs.org
These primary disconnections point towards key precursors such as propargylic alcohols, terminal alkynes, and organometallic reagents, which are the focal points of the synthetic strategies discussed in the following sections.
Development of Novel Synthetic Routes for the Allene-Alkyne Moiety
The synthesis of the allene-yne functional group, particularly with the substitution pattern seen in this compound, requires advanced synthetic methods. The focus lies in achieving high levels of regio- and stereoselectivity.
Stereoselective Allene Formation Techniques
The central challenge in synthesizing the target molecule is the creation of the axially chiral, tetrasubstituted allene. The following sections detail specific stereoselective techniques applicable to this task.
Transition metal catalysis and organocatalysis offer powerful tools for the enantioselective synthesis of chiral allenes.
Palladium and Rhodium Catalysis: Both palladium and rhodium catalysts are effective in generating chiral allenes. grafiati.com Rhodium-catalyzed SN2'-type substitution reactions of optically active tertiary propargylic alcohols with arylmetallic species can produce enantioenriched tetrasubstituted allenes. nih.gov Depending on the reaction conditions, either syn- or anti-β-OH elimination can be favored, providing control over the resulting allene stereochemistry. nih.gov Similarly, palladium catalysts can be used in the coupling of propargylic phosphates with organoboronates or in asymmetric [3+2] cycloaddition reactions to generate chiral allenes. grafiati.comacs.org For the target molecule, a rhodium-catalyzed reaction between an appropriate chiral propargylic alcohol and an organoboronic acid could be a viable route. nih.govnih.gov
Chiral Phosphoric Acid (CPA) Catalysis: In recent years, chiral phosphoric acids have emerged as highly effective organocatalysts for synthesizing axially chiral allenes. acs.org These catalysts can facilitate asymmetric 1,6-conjugate additions to alkynyl imine methides or asymmetric additions to activated 1,3-enynes, producing chiral allenes with high enantioselectivity. acs.org A potential strategy for the target molecule could involve the CPA-catalyzed reaction of a suitable nucleophile with a custom-designed enyne precursor.
Table 1: Asymmetric Catalysis Approaches for Chiral Allene Synthesis
| Catalytic System | Catalyst Type | Typical Precursors | Key Transformation | Stereochemical Control |
| Rhodium Catalysis | Chiral Phosphine (B1218219) Ligands | Chiral Propargylic Alcohols, Organoboronic Acids | SN2'-type Substitution, β-OH Elimination | Ligand and substrate control, syn or anti elimination nih.gov |
| Palladium Catalysis | Chiral Phosphine Ligands | Propargylic Phosphates, Organoboronates | Cross-Coupling | Ligand-induced asymmetry grafiati.comacs.org |
| Chiral Phosphoric Acid | BINOL-derived CPAs | Propargylic Alcohols, 1,3-Enynes | Asymmetric Conjugate Addition | Catalyst-controlled facial selectivity acs.org |
Radical chemistry provides a complementary approach to allene synthesis, often proceeding under mild conditions with unique reactivity. rsc.org Allenes can be generated through several radical pathways, including the 1,4-addition of radicals to 1,3-enynes or from propargylic precursors. rsc.orgresearchgate.net
The radical 1,4-addition to a 1,3-enyne is particularly relevant. researchgate.net In this process, a radical adds to the double bond of the enyne, generating a propargylic radical that rearranges to the more stable allenyl radical, which is then trapped to yield the allene product. rsc.org The chemo-, regio-, and stereoselectivity of these reactions can be challenging to control but have seen significant recent advancements. nih.gov For the target molecule, a carefully designed 1,3-enyne substrate could undergo a radical addition with an ethyl radical source, for instance, to construct the allene core.
Table 2: Radical-Mediated Allene Synthesis Strategies
| Strategy | Radical Source | Substrate | Key Intermediate |
| 1,4-Addition to 1,3-Enynes | Alkyl Radicals, Acyl Radicals | Conjugated 1,3-Enynes | Propargylic/Allenyl Radical rsc.orgresearchgate.net |
| Propargylic Functionalization | N/A | Propargylic Halides, Carbonates | Propargylic Radical rsc.orgresearchgate.net |
| Allene C-H Functionalization | N/A | Pre-formed Allenes | Allenyl Radical rsc.org |
Organometallic reagents are fundamental to the synthesis of allenes, particularly through substitution reactions.
Organocuprates: Lithium diorganocuprates (Gilman reagents) are classic reagents for synthesizing allenes via the SN2' pathway. thieme.commasterorganicchemistry.com They react with propargylic electrophiles such as acetates, mesylates, or halides. acs.orgmasterorganicchemistry.com The reaction typically proceeds with high anti-stereoselectivity, meaning a chiral propargylic precursor will yield a specific enantiomer of the axially chiral allene. To synthesize this compound, one could react a chiral propargylic derivative of 3-methyl-4-nonyn-3-ol with a lithium diethylcuprate.
Organoboronic Acids: Allenylboronic acids are versatile intermediates in organic synthesis. diva-portal.org They can be prepared via copper-catalyzed methods and subsequently used in coupling reactions. Alternatively, palladium-catalyzed addition of aryl- or alkenylboronic acids to allenes can form new C-C bonds with high regioselectivity. rsc.org A strategy for the target molecule could involve the synthesis of a suitable allenylboronic acid followed by a Suzuki coupling to introduce the ethyl group, or a palladium-catalyzed coupling of a propargylic precursor with an appropriate boronic acid.
The Crabbé reaction is a well-known method for converting terminal alkynes into allenes, typically using formaldehyde. wikipedia.orgchem-station.com While the original reaction produces terminal allenes, modifications have expanded its scope to include other aldehydes and even ketones, allowing for the synthesis of substituted allenes. nih.gov The reaction proceeds through a Mannich-type intermediate followed by a retro-ene-like elimination. chem-station.com
For a tetrasubstituted allene like this compound, a direct Crabbé-type reaction is challenging. However, a modified procedure using a ketone (e.g., 3-pentanone) and a terminal alkyne (e.g., 3-methyl-1-butyne) could be envisioned. The development of asymmetric versions of the Crabbé reaction, using chiral ligands or chiral amines, has enabled the synthesis of optically active 1,3-disubstituted allenes, suggesting that further development could lead to stereocontrolled routes for more substituted systems. nih.gov More recently, protocols using zinc or cadmium salts have been developed to facilitate the reaction with a broader range of aldehydes and ketones. nih.gov
Approaches to Terminal and Internal Alkyne Construction within Polyunsaturated Systems
The construction of alkyne functionalities, both terminal and internal, within a polyunsaturated system like this compound is a critical aspect of its synthesis. The choice of strategy depends on the desired connectivity and the compatibility with other functional groups present in the molecule.
One of the most common methods for creating internal alkynes is through coupling reactions. researchgate.net For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. researchgate.net In the context of this compound, a retrosynthetic approach might involve coupling a terminal alkyne with a suitable vinyl halide precursor to form the internal alkyne bond.
Terminal alkynes can be synthesized through various methods, including the elimination of dihalides. libretexts.org This typically involves treating a vicinal or geminal dihalide with a strong base to induce a double dehydrohalogenation. rsc.org Another common approach is the Corey-Fuchs reaction, which transforms an aldehyde into a terminal alkyne. organic-chemistry.org The Ohira-Bestmann modification of the Seyfert-Gilbert homologation offers a one-step conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate. organic-chemistry.org
The acidity of the terminal alkyne's C-H bond (pKa ≈ 25) allows for its deprotonation to form a nucleophilic acetylide anion. libretexts.org This anion can then participate in SN2 reactions to form internal alkynes. libretexts.org
| Method | Description | Starting Material | Resulting Alkyne | Key Reagents/Catalysts |
|---|---|---|---|---|
| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction. researchgate.net | Terminal alkyne and vinyl/aryl halide | Internal | Pd catalyst, Cu co-catalyst, base |
| Double Dehydrohalogenation | Elimination reaction from a dihalide. rsc.org | Vicinal or geminal dihalide | Terminal or Internal | Strong base (e.g., NaNH₂) |
| Corey-Fuchs Reaction | Two-step conversion of an aldehyde. organic-chemistry.org | Aldehyde | Terminal | CBr₄, PPh₃, then n-BuLi |
| Ohira-Bestmann Reaction | One-step conversion of an aldehyde. organic-chemistry.org | Aldehyde | Terminal | Ohira-Bestmann reagent, base |
| Alkylation of Acetylides | SN2 reaction with an alkyl halide. libretexts.org | Terminal alkyne | Internal | Strong base, alkyl halide |
Asymmetric Synthesis Approaches to Chiral this compound Enantiomers
The allene group in this compound is a source of axial chirality, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. illinois.edu The synthesis of a single enantiomer, known as asymmetric synthesis, is crucial in many applications, particularly in medicinal chemistry and materials science. nih.govnumberanalytics.com Several strategies can be employed to achieve this, including the use of chiral auxiliaries, dynamic kinetic resolution, and chemoenzymatic methods. rsc.org
Chiral Auxiliary-Based Stereocontrol Strategies
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This strategy is a reliable way to introduce chirality into a molecule. numberanalytics.com
For the synthesis of an enantiomer of this compound, a chiral auxiliary could be used to direct the formation of a key stereocenter that is later converted into the chiral allene. For example, a chiral oxazolidinone, such as those developed by Evans, could be acylated and then undergo a stereoselective reaction, like an aldol (B89426) condensation or an alkylation, to set a specific stereochemistry. The auxiliary would then be cleaved to reveal the chiral intermediate, which would be further elaborated to the final product.
| Chiral Auxiliary Type | Example | Typical Application | Key Feature |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Stereoselective alkylations, aldol reactions, and Michael additions. | Forms a rigid chelated transition state, effectively shielding one face of the enolate. |
| Camphorsultams | Oppolzer's Camphorsultam | Used in a wide range of reactions including alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.org | Provides high diastereoselectivity due to the steric hindrance of the camphor (B46023) skeleton. |
| Pseudoephedrine Amides | Myers' Auxiliaries | Asymmetric alkylation of a wide variety of prochiral ketones and aldehydes. | The auxiliary can be removed under mild conditions. |
Dynamic Kinetic Resolution in Allene Synthesis
Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral compounds from a racemic starting material, with a theoretical maximum yield of 100%. rsc.org This process combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. rsc.org
In the context of synthesizing a chiral allene like this compound, a racemic mixture of a suitable precursor, such as an allenyl alcohol, could be subjected to DKR. nih.gov This would typically involve two catalysts: one for the racemization of the starting material and another for the enantioselective reaction. chemistryviews.org For example, a palladium complex could catalyze the racemization of the allenyl alcohol, while a lipase (B570770) enzyme could selectively acylate one enantiomer, leading to a high yield of the desired enantiomerically enriched product. nih.gov Rhodium-catalyzed DKR of racemic internal allenes has also been reported to produce N-allylated triazoles and tetrazoles with high enantioselectivity. mdpi.com
| Component | Role in DKR | Example for Allene Synthesis |
|---|---|---|
| Racemic Starting Material | A 1:1 mixture of enantiomers. | Racemic allenyl alcohol |
| Racemization Catalyst | Continuously interconverts the enantiomers. | Palladium complex nih.gov |
| Resolution Catalyst | Selectively reacts with one enantiomer. | Lipase (for acylation) nih.gov |
| Reagent | Consumed in the resolution step. | Acyl donor (e.g., vinyl acetate) |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov Enzymes can offer high levels of stereoselectivity under mild reaction conditions. jk-sci.com
For the synthesis of chiral this compound, a chemoenzymatic approach could be employed in several ways. A key strategy is the kinetic resolution of a racemic intermediate. For instance, a lipase could be used to selectively acylate or hydrolyze an ester group on one enantiomer of a precursor alcohol, allowing for the separation of the two enantiomers. nih.gov Furthermore, recent advances have identified enzymes capable of directly synthesizing terminal alkynes from fatty acids, suggesting the potential for biocatalytic routes to the alkyne functionality. nih.gov While a direct enzymatic synthesis of the entire this compound molecule is currently speculative, the use of enzymes to generate key chiral building blocks is a highly viable strategy.
Green Chemistry Principles in the Synthesis of Highly Unsaturated Systems
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com The synthesis of complex molecules like this compound can benefit significantly from the application of these principles.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. numberanalytics.com A higher atom economy indicates that more of the atoms from the reactants are incorporated into the final product, leading to less waste. primescholars.com
Rearrangement and addition reactions are typically highly atom-economical as they incorporate all or most of the atoms from the starting materials into the product. researchgate.net In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.
For a hypothetical synthesis of this compound, an addition reaction would be a more atom-economical choice than a substitution reaction. For example, a key step could be the addition of an organometallic reagent to a carbonyl compound.
Example Atom Economy Calculation:
Consider a hypothetical Grignard reaction to form an alcohol precursor: CH₃CH₂C≡CMgBr + O=CH-CH=C(CH₃)CH(C₂H₅) → CH₃CH₂C≡C-CH(OH)-CH=C(CH₃)CH(C₂H₅)
Molecular Weight of Desired Product: ~164.27 g/mol (for the alcohol intermediate)
Sum of Molecular Weights of Reactants: (Molecular Weight of Grignard reagent) + (Molecular Weight of aldehyde)
| Reaction Type | General Equation | Theoretical Atom Economy | Example |
|---|---|---|---|
| Addition | A + B → C | 100% | Diels-Alder, Michael Addition |
| Rearrangement | A → B | 100% | Claisen Rearrangement |
| Substitution | A-B + C → A-C + B | <100% | SN2 Reaction |
| Elimination | A-B → A + B | <100% | Dehydrohalogenation |
By prioritizing atom-economical reactions and efficient catalytic processes, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.
Solvent Selection and Waste Minimization in the Synthesis of this compound
Solvent Selection in Allene and Enyne Synthesis
The choice of solvent in the synthesis of allenes and enynes is dictated by the specific catalytic system and the nature of the reactants. In copper-catalyzed reactions for the formation of allenes, ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are frequently employed. nih.gov These solvents are effective at solvating the organometallic intermediates without strongly coordinating to the metal center, which could inhibit catalytic activity. For instance, in the copper-catalyzed synthesis of functionalized allenes from 1,3-enynes, chlorinated solvents such as dichloroethane (DCE) and chloroform (B151607) (CHCl₃) have been shown to influence the chemoselectivity of the reaction. nih.gov
Palladium-catalyzed reactions, which are common for both allene and enyne synthesis, often utilize a broader range of solvents. Toluene is a common choice for its ability to dissolve a wide array of organic compounds and its relatively high boiling point, which allows for reactions to be conducted at elevated temperatures. researchgate.net Aprotic polar solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are also used, particularly in Sonogashira couplings, due to their ability to dissolve both the organic substrates and the inorganic salts often used as bases. acs.orgacs.org However, the toxicity and difficulty in removal of these solvents are significant drawbacks.
Recent research has focused on identifying greener and more sustainable solvent alternatives. An azeotropic mixture of acetonitrile (B52724) and water has been demonstrated as an effective medium for Sonogashira cross-coupling reactions. acs.orgacs.org This solvent system is less toxic than traditional aprotic polar solvents and allows for easier product isolation and solvent recovery. acs.orgacs.org The use of water as a solvent, where feasible, represents an even more environmentally benign approach, although the low solubility of many organic substrates in water can be a limiting factor.
The following interactive table summarizes the solvents commonly used in the synthesis of allenes and enynes, highlighting their typical applications and effects on the reaction.
| Solvent | Catalyst System | Application | Key Observations |
| Tetrahydrofuran (THF) | Copper, Palladium | Allene and Enyne Synthesis | Good for solvating organometallic intermediates. |
| 1,2-Dimethoxyethane (DME) | Copper | Allene Synthesis | Can enhance chemo- and enantioselectivity. nih.gov |
| Toluene | Palladium | Allene and Enyne Synthesis | Allows for higher reaction temperatures. researchgate.net |
| Dichloroethane (DCE) | Copper | Allene Synthesis | Can influence chemoselectivity. nih.gov |
| Chloroform (CHCl₃) | Copper | Allene Synthesis | Can influence chemoselectivity. nih.gov |
| Dimethylformamide (DMF) | Palladium | Sonogashira Coupling | Effective but toxic and difficult to remove. acs.orgacs.org |
| Acetonitrile/Water | Palladium | Sonogashira Coupling | Greener alternative, facilitates recovery. acs.orgacs.org |
Waste Minimization Strategies
Waste minimization is a critical aspect of modern synthetic chemistry. In the context of synthesizing this compound, several strategies can be employed to reduce the environmental impact.
One of the primary sources of waste in cross-coupling reactions is the catalyst and the ligands. The use of heterogeneous catalysts, which are supported on a solid material, offers a significant advantage as they can be easily separated from the reaction mixture by filtration and potentially reused. acs.orgacs.org For instance, a palladium catalyst supported on a thiazolidine (B150603) network on silica (B1680970) has been used in conjunction with a polystyrene-supported base for a waste-minimized Sonogashira reaction. acs.orgacs.org This approach not only facilitates catalyst recycling but also minimizes metal leaching into the product. acs.orgacs.org
Another strategy is to design reactions that are highly atom-economical, meaning that a high proportion of the atoms from the reactants are incorporated into the final product. The Alder-ene reaction, which can be catalyzed by heterogeneous copper nanoparticles, is an example of an atom-economical reaction that can be used to construct carbon-carbon bonds with high efficiency. nih.gov
The choice of solvent also plays a crucial role in waste minimization. The use of greener solvents that are less toxic, biodegradable, and derived from renewable resources is highly desirable. Furthermore, minimizing the total volume of solvent used can significantly reduce waste. Protocols that allow for higher substrate concentrations without compromising yield are therefore advantageous. acs.org The recovery and reuse of solvents, as demonstrated with the acetonitrile/water azeotrope, is another effective way to minimize waste. acs.orgacs.org
Finally, optimizing reaction conditions to maximize yield and selectivity is paramount. Higher yields mean that less starting material is wasted, and high selectivity reduces the need for extensive purification steps, which themselves can generate significant amounts of waste in the form of solvents and chromatographic media.
The following table outlines key strategies for waste minimization in the synthesis of allene-enyne compounds.
| Strategy | Description | Example |
| Heterogeneous Catalysis | Use of catalysts on a solid support for easy separation and recycling. | Palladium on a silica-supported thiazolidine network for Sonogashira coupling. acs.orgacs.org |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Heterogeneous copper-catalyzed Alder-ene reaction. nih.gov |
| Green Solvents | Employing less toxic and more environmentally friendly solvents. | Acetonitrile/water azeotrope as a replacement for DMF in Sonogashira reactions. acs.orgacs.org |
| Solvent Reduction | Minimizing the volume of solvent used in the reaction. | Optimizing reactions to run at higher concentrations. acs.org |
| Process Optimization | Maximizing reaction yield and selectivity to reduce byproducts and purification waste. | Fine-tuning catalyst, ligand, and reaction conditions. |
Reactivity and Transformation of 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne
Mechanistic Investigations of Intramolecular Cyclization Reactions
Intramolecular reactions of enyne-allenes like 5-Ethyl-3-methyl-3,4-nonadien-6-yne are powerful methods for constructing cyclic and polycyclic systems in a single step. These transformations can proceed through radical, metal-catalyzed, or pericyclic pathways.
The enyne-allene motif is a classic precursor for radical-mediated cyclizations, most notably the Myers-Saito and related cycloaromatization reactions. These reactions typically require thermal or photochemical initiation to generate a diradical intermediate, which then cyclizes to form aromatic or other cyclic structures.
For a generic enyne-allene, the process can be initiated by heat. A key example is the Myers-Saito cycloaromatization, which proceeds through a σ,π-1,4-diradical. acs.orgnih.gov The reaction of enyne-allenes can be initiated at temperatures as low as 37 °C, depending on the substrate and the method of generation. nih.gov Tandem enyne allene-radical cyclizations have been developed to produce complex ring systems like benz[e]indene and indene (B144670) compounds under relatively mild conditions. nih.gov
Table 1: Key Radical Cyclization Pathways for Enyne-Allenes
| Cyclization Type | Intermediate | Key Features |
|---|---|---|
| Myers-Saito | σ,π-1,4-diradical | Leads to cycloaromatization to form arene moieties. acs.orgnih.gov |
| Tandem Enyne Allene-Radical Cyclization | Carbon-centered radicals | Can be initiated at low temperatures (37-75 °C); forms multicyclic systems. nih.gov |
Research has shown that the substituents on the alkyne and allene (B1206475) moieties significantly influence the reaction pathway. For instance, terminal or aryl-substituted alkynes tend to promote a 1,7-H shift, leading to a rearranged enyne-allene that readily undergoes Myers-Saito cycloaromatization. acs.orgacs.org
Transition metals are potent catalysts for the cyclization of enyne-allenes, enabling a diverse range of transformations that are often difficult to achieve through other means. researchgate.netresearchgate.net Catalysts based on palladium, rhodium, cobalt, and nickel can orchestrate complex bond formations, leading to various fused heterocyclic and carbocyclic products. mdpi.comnih.govnih.gov
Palladium-catalyzed annulations, for example, can intercept in situ generated cyclic allenes to create fused heterocyclic products through the formation of two new bonds and an sp3 center. nih.gov Rhodium catalysts are effective in [4+2+1] cycloadditions of ene/yne-ene-allenes with carbon monoxide to synthesize bicyclic seven-membered rings. mdpi.com Cobalt catalysts have been employed in the asymmetric hydroboration/cyclization of 1,7-enynes to produce chiral quinoline (B57606) derivatives. researchgate.net
Table 2: Examples of Metal-Catalyzed Cyclizations of Enyne-Allene Systems
| Metal Catalyst | Reaction Type | Product Type |
|---|---|---|
| Palladium (Pd) | Annulation | Fused Heterocycles |
| Rhodium (Rh) | [4+2+1] Cycloaddition (with CO) | Bicyclic 5/7 Ring Systems mdpi.com |
| Cobalt (Co) | Hydroarylative Cyclization | Chiral Quinolines researchgate.net |
These catalytic systems offer high levels of control over chemo-, regio-, and stereoselectivity, making them invaluable tools in modern organic synthesis. rsc.org
Pericyclic reactions represent another major pathway for the intramolecular transformation of this compound. The conjugated system is well-suited to participate in reactions like the Diels-Alder and the Alder-ene reaction. thieme-connect.com
The choice between these pathways is often dictated by the substitution pattern on the allene moiety. nsf.govrsc.org
Alder-Ene Reaction : This reaction involves an alkene (the 'ene') with an allylic hydrogen reacting with an enophile. jk-sci.com In intramolecular cases with allene-tethered arynes, a 1,3-disubstituted allene favors an Alder-ene reaction at an allenic C-H bond. rsc.org A 1,1,3-trisubstituted allene prefers the reaction at an allylic C-H bond. nsf.govrsc.org
Diels-Alder Reaction : This [4+2] cycloaddition typically involves a conjugated diene and a dienophile. The allene unit can act as the dienophile. thieme-connect.comacs.orgorganic-chemistry.org In some systems, the Diels-Alder reaction can compete with or follow an initial Alder-ene reaction, depending on the specific substrate and conditions. acs.orgnih.govacs.org
The reactivity can be intricately affected by multiple factors, including the substituents and the length of the tether connecting the reacting moieties in intramolecular setups. nsf.govrsc.org
Intermolecular Reaction Pathways and Derivatization
In addition to intramolecular cyclizations, the distinct diene and alkyne units of this compound allow for a range of intermolecular reactions, enabling its derivatization and incorporation into larger molecular frameworks.
The carbon-carbon double and triple bonds within the molecule are susceptible to various addition reactions. Electrophilic additions, such as halogenation and hydroboration, are fundamental transformations for such unsaturated systems.
Halogenation : Bromine, for instance, readily adds across one of the double bonds of an allene. The inductive effect of the newly added halogens can deactivate the molecule towards a second addition, though it may occur under more forcing conditions. msu.edu
Hydroboration : This reaction would likely proceed with regioselectivity dictated by both steric and electronic factors of the substituted allene and alkyne groups.
1,4-Addition : The conjugated enyne system is also a target for 1,4-addition reactions. For example, copper-catalyzed 1,4-chlorotrifluoromethylation of 1,3-enynes yields tetrasubstituted allenes. organic-chemistry.org Similarly, palladium-catalyzed 1,4-hydroamination can produce chiral allenes. organic-chemistry.org
The allene and enyne functionalities can participate as partners in intermolecular cycloaddition reactions, a cornerstone of synthetic chemistry for ring formation. mdpi.com
Diels-Alder Reactions : The conjugated diene portion of the molecule can react with external dienophiles, while the alkyne can act as a dienophile with external dienes. organic-chemistry.orgresearchgate.net The presence of activating groups on either partner facilitates the reaction. organic-chemistry.org
[2+2] Cycloadditions : Allenes are known to undergo [2+2] cycloadditions, often in competition with other pericyclic pathways. rsc.org Copper-catalyzed cascade reactions involving intermolecular coupling followed by intramolecular [2+2] cycloaddition have been used to create complex bicyclic frameworks. researchgate.net
1,3-Dipolar Cycloadditions : Allenes are excellent partners in 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides. nih.gov These reactions provide a direct route to five-membered heterocyclic rings. Quantum chemical studies show that the reactivity and regioselectivity depend on the substitution of the allene and the nature of the dipole. nih.gov
The diverse cycloaddition chemistry of enyne-allenes highlights their utility as versatile building blocks in the synthesis of complex organic molecules. researchgate.netmdpi.com
Functionalization through Cross-Coupling Reactions
The presence of a terminal alkyne in this compound makes it a prime candidate for a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The sp-hybridized C-H bond of the terminal alkyne is particularly amenable to transformations such as Sonogashira, Suzuki, and Negishi couplings.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction would couple the terminal alkyne with aryl or vinyl halides. This would allow for the introduction of various aromatic and unsaturated moieties at the terminus of the molecule, significantly increasing its molecular complexity. The general scheme for such a reaction is depicted below:
Scheme 1: Generalized Sonogashira Coupling of this compound
R-C≡CH + R'-X --[Pd(PPh₃)₄, CuI, base]--> R-C≡C-R'
(where R is the allenic substituent of the title compound and R'-X is an aryl or vinyl halide)
Suzuki and Negishi Couplings: While less common for direct C(sp)-H activation, the terminal alkyne can be first converted to a metal acetylide (e.g., with BuLi) or a zinc acetylide, which can then participate in palladium-catalyzed Suzuki and Negishi couplings, respectively. These reactions would enable the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds.
The allene moiety, while generally less reactive in standard cross-coupling reactions compared to the terminal alkyne, could potentially undergo functionalization under specific catalytic systems designed for allene activation.
A hypothetical data table illustrating the potential outcomes of Sonogashira coupling with various aryl halides is presented below.
| Entry | Aryl Halide (R'-X) | Catalyst System | Product | Hypothetical Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 5-Ethyl-3-methyl-1-phenyl-3,4-nonadien-6-yne | 85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 5-Ethyl-3-methyl-1-(4-tolyl)-3,4-nonadien-6-yne | 82 |
| 3 | 1-Iodonaphthalene | Pd(dppf)Cl₂, CuI, Et₃N | 5-Ethyl-3-methyl-1-(naphthalen-1-yl)-3,4-nonadien-6-yne | 78 |
This table presents hypothetical data based on known Sonogashira coupling reactions and is for illustrative purposes only.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites—the terminal alkyne and the two double bonds of the allene—necessitates careful consideration of chemo-, regio-, and stereoselectivity in any transformation.
Chemoselectivity: In many reactions, the terminal alkyne is expected to be the more reactive site towards electrophiles and in many catalytic cycles due to its higher acidity and accessibility compared to the sterically encumbered allene. For instance, in reactions involving bases, deprotonation of the terminal alkyne is highly favored. In electrophilic additions, the choice of reagent and conditions would be crucial to direct the reaction to either the alkyne or the allene.
Regioselectivity: For reactions that do occur at the allene, regioselectivity will be a key issue. The two double bonds of the allene are not equivalent. The C3=C4 double bond is tetrasubstituted, while the C4=C5 double bond is trisubstituted. Reactions are likely to occur at the less substituted C4=C5 bond due to reduced steric hindrance. For example, in a hydroboration reaction, the boron is expected to add to the central carbon of the allene (C4) to relieve steric strain.
Stereoselectivity: The allene unit in this compound is chiral due to the substitution pattern. Therefore, any reaction at the allene could lead to the formation of diastereomers. The facial selectivity of the attack on the allene will be influenced by the steric bulk of the substituents. Furthermore, reactions involving the alkyne that create a new stereocenter would also need to consider diastereoselectivity due to the influence of the existing chiral allene moiety.
The following table illustrates the expected regioselectivity in a hypothetical hydroboration-oxidation reaction.
| Reagent | Reactive Site | Expected Major Regioisomer |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Allene | 5-Ethyl-3-methylnona-3,5-dien-4-ol |
| 1. 9-BBN; 2. H₂O₂, NaOH | Alkyne | 5-Ethyl-3-methylnona-3,4-dien-6-one |
This table presents hypothetical outcomes based on established principles of regioselectivity and is for illustrative purposes only.
Reactivity of Enantiomerically Enriched this compound
The axial chirality of the allene in this compound is a significant feature. If this compound were to be synthesized in an enantiomerically enriched form, it would open up avenues for asymmetric synthesis, where the chirality of the allene can be transferred to new stereocenters.
The reactivity of an enantiomerically pure sample would be of great interest in several classes of reactions:
Cycloaddition Reactions: In Diels-Alder or other cycloaddition reactions involving the allene, the facial bias provided by the chiral axis would direct the approach of the reacting partner, leading to the formation of a specific diastereomer of the cyclic product.
Intramolecular Reactions: If a functional group were introduced at the alkyne terminus that could then react with the allene, the chirality of the allene would be expected to control the stereochemical outcome of the cyclization.
Metal-Catalyzed Reactions: In reactions catalyzed by transition metals, the chiral allene could act as a chiral ligand or substrate, influencing the stereochemical course of the reaction.
The ability to perform stereoselective transformations on an enantiomerically enriched sample of this compound would make it a valuable building block in the synthesis of complex, stereochemically defined molecules.
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Ethyl-3-methyl-3,4-nonadien-6-yne. Through a combination of one- and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constant Determination
The ¹H NMR spectrum of this compound would provide a wealth of information about the electronic environment of the hydrogen atoms and their spatial relationships. The chemical shifts (δ) are indicative of the local magnetic field experienced by each proton, while the coupling constants (J) reveal the number and proximity of neighboring protons.
Expected ¹H NMR Data (Illustrative)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H on C1 (CH₃) | ~ 1.1 | Triplet | ~ 7.5 |
| H on C2 (CH₂) | ~ 2.1 | Quartet | ~ 7.5 |
| Methyl H on C3 | ~ 1.8 | Singlet | N/A |
| H on C5 (CH) | ~ 5.4 | Quintet | ~ 3.0 |
| H on C7 (CH₂) | ~ 2.3 | Doublet | ~ 3.0 |
| H on C8 (CH) | ~ 2.8 | Singlet | N/A |
| Methyl H on C9 | ~ 1.2 | Triplet | ~ 7.0 |
| Ethyl H on C5 | ~ 1.0 (CH₃), ~ 1.6 (CH₂) | Triplet, Multiplet | ~ 7.5 |
Note: This is an illustrative table. Actual values may vary.
The proton on the central carbon of the allene (B1206475) (C4) is a key diagnostic signal, expected to appear in the range of δ 5.0-6.0 ppm. The terminal alkyne proton (H on C8) would likely resonate around δ 2.5-3.0 ppm. The various ethyl and methyl groups would exhibit characteristic triplet and quartet patterns, with their exact chemical shifts influenced by their proximity to the unsaturated functionalities.
Carbon-13 (¹³C) NMR: Characteristic Allene and Alkyne Resonances
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The unique electronic environments of the allene and alkyne carbons give rise to highly characteristic chemical shifts.
Expected ¹³C NMR Data (Illustrative)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~ 13 |
| C2 (CH₂) | ~ 25 |
| C3 (Allenic C) | ~ 95-105 |
| C4 (Allenic C) | ~ 200-210 |
| C5 (Allenic C) | ~ 90-100 |
| C6 (Alkynic C) | ~ 80-90 |
| C7 (Alkynic C) | ~ 70-80 |
| C8 (CH) | ~ 30 |
| C9 (CH₃) | ~ 14 |
| Methyl on C3 | ~ 20 |
| Ethyl on C5 | ~ 12 (CH₃), ~ 28 (CH₂) |
Note: This is an illustrative table. Actual values may vary.
The central carbon of the allene (C4) is the most deshielded carbon, with an expected chemical shift in the range of δ 200-210 ppm. The terminal carbons of the allene (C3 and C5) would appear at higher field, typically between δ 90 and 105 ppm. The two sp-hybridized carbons of the alkyne (C6 and C7) would have characteristic resonances in the δ 70-90 ppm region.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl and methyl groups and their attachment to the main carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the various functional groups, for example, by observing correlations from the methyl protons on C3 to the allenic carbons C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY could provide information about the preferred conformation of the molecule and help to confirm the stereochemical arrangement around the chiral allene axis.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of Axially Chiral Allene
The allene unit in this compound is a source of axial chirality, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Determining the absolute configuration of this chiral axis is a significant challenge that can be addressed by chiroptical techniques like VCD and ECD.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. The asymmetric stretching vibration of the allene C=C=C bond, typically occurring around 1950 cm⁻¹, is particularly sensitive to the absolute configuration of the allene. By comparing the experimentally measured VCD spectrum with quantum chemical calculations for both possible enantiomers, the absolute configuration can be confidently assigned.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The electronic transitions associated with the allene and alkyne chromophores are sensitive to the chiral environment. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically predicted spectra for the (R)- and (S)-enantiomers allows for the determination of the absolute configuration.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound and for gaining insights into its structure through fragmentation analysis.
For this compound (C₁₂H₁₈), HRMS would be used to measure the exact mass of the molecular ion. This experimental value can then be compared to the calculated exact mass to confirm the elemental composition with a high degree of confidence.
Expected HRMS Data
| Ion | Calculated Exact Mass | Observed Exact Mass | Formula |
| [M+H]⁺ | 163.1481 | (Hypothetical) | C₁₂H₁₉⁺ |
| [M+Na]⁺ | 185.1301 | (Hypothetical) | C₁₂H₁₈Na⁺ |
Note: This is an illustrative table. Observed masses would be determined experimentally.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide information about the structural motifs within the molecule. Cleavage of the weaker bonds, such as the propargylic and allylic C-C bonds, would be expected to generate characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the proposed structure.
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Confirmation
In cases where the molecule itself is a liquid or does not readily form single crystals suitable for X-ray diffraction, the preparation of a crystalline derivative can provide a definitive method for structural elucidation. For this compound, a number of strategies could be employed to introduce a functional group that would facilitate crystallization.
For example, the terminal alkyne could be reacted with a heavy atom-containing reagent to form a crystalline derivative. The resulting crystal could then be analyzed by X-ray crystallography. This technique provides a three-dimensional map of the electron density in the crystal, from which the precise positions of all atoms can be determined. This would not only confirm the connectivity of the molecule but also definitively establish the absolute configuration of the chiral allene, provided that a heavy atom is present to allow for the determination of the absolute structure (anomalous dispersion).
Theoretical and Computational Chemistry Studies of 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
The presence of several single bonds in 5-Ethyl-3-methyl-3,4-nonadien-6-yne allows for considerable conformational flexibility. Molecular dynamics (MD) simulations are an excellent tool for exploring the accessible conformations and the dynamics of their interconversion. nih.govnih.govacs.org
MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformers and the energy barriers between them.
For this compound, MD simulations could reveal:
Preferred Conformations: The most populated three-dimensional structures at a given temperature.
Rotational Barriers: The energy required to rotate around the single bonds, such as the C-C bond connecting the allene (B1206475) to the ethyl group.
Flexibility of Substituents: The range of motion of the ethyl and methyl groups.
Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities.
Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations
| Dihedral Angle | Most Populated Range | Rotational Barrier (kcal/mol) |
| C2-C3-C(ethyl)-C(ethyl) | 60° (gauche) | ~3.5 |
| C4-C5-C(ethyl)-C(ethyl) | 180° (anti) | ~4.0 |
Note: The values in this table are hypothetical and illustrate the type of information that can be obtained from MD simulations.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby providing a detailed picture of how a reaction proceeds. researchgate.netrsc.orgmdpi.comnih.govyoutube.com
For a molecule like this compound, several reaction pathways can be envisaged, particularly those involving the reactive allene and alkyne groups. Computational studies can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. comporgchem.com
For instance, in a hypothetical cyclization reaction, calculations can determine whether the two new bonds are formed simultaneously in a single transition state or sequentially through a diradical or zwitterionic intermediate. The energies of these transition states and intermediates can be calculated to determine the most likely reaction pathway.
Many reactions can potentially occur at different sites of a molecule (chemoselectivity), with different orientations (regioselectivity), and can produce different stereoisomers (stereoselectivity). Computational analysis of transition state energies can predict the outcome of such reactions. rsc.orgnih.govslideshare.netmdpi.comyoutube.comnih.govdalalinstitute.com
In the case of this compound, potential selective reactions include:
Chemoselectivity: Will a reagent react preferentially with the allene or the alkyne? The relative activation barriers for attack at each site can be calculated to predict this.
Regioselectivity: In an addition reaction to the allene, will the new bond form at the central carbon or one of the terminal carbons? The stability of the resulting intermediates or the energies of the corresponding transition states will determine the regiochemical outcome.
Stereoselectivity: The chiral nature of the allene axis in this compound means that reactions can potentially lead to diastereomeric products. The relative energies of the transition states leading to these different stereoisomers can predict the stereochemical preference of the reaction.
Table 3: Hypothetical Transition State Energy Data for a Regioselective Reaction on this compound
| Reaction Site (Allene) | Transition State Energy (kcal/mol) | Predicted Major Product |
| Central Carbon (C4) | 25.3 | Minor |
| Terminal Carbon (C3) | 22.1 | Major |
| Terminal Carbon (C5) | 24.8 | Minor |
Note: The values in this table are hypothetical and for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Chiroptical Spectra)
The theoretical prediction of spectroscopic properties is a cornerstone of modern computational chemistry, offering invaluable insights into molecular structure and dynamics. For a chiral molecule with the complexity of this compound, which features both an allene and an alkyne functional group, these predictions would be particularly insightful.
Nuclear Magnetic Resonance (NMR) Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using the Gauge-Including Atomic Orbital (GIAO) method, most often in conjunction with DFT. The process would involve:
Conformational Search: Identifying the lowest energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of these conformers using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d,p) or larger).
Shielding Tensor Calculation: Calculating the isotropic magnetic shielding tensors for each nucleus in the optimized structures.
Chemical Shift Calculation: Converting the calculated shielding constants to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which would also be calculated at the same level of theory.
The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the sp-hybridized carbons of the alkyne and the central sp-hybridized carbon of the allene would be expected to have distinct ¹³C chemical shifts. Similarly, the protons attached to or near the unsaturated systems would exhibit characteristic ¹H chemical shifts.
Hypothetical Data Table for Predicted ¹³C and ¹H NMR Chemical Shifts:
Without actual research data, the following table is a template illustrating how predicted NMR data would be presented. The values are purely for illustrative purposes.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| 1 | 13.5 | H₃ | 1.10 |
| 2 | 25.0 | H₂ | 2.15 |
| 3 | 100.0 | - | - |
| 4 | 205.0 | - | - |
| 5 | 110.0 | H | 5.30 |
| 6 | 85.0 | - | - |
| 7 | 90.0 | - | - |
| 8 | 14.0 | H₃ | 1.15 |
| 9 | 28.0 | H₂ | 2.20 |
| 10 (Methyl) | 20.0 | H₃ | 1.80 |
| 11 (Ethyl-CH₂) | 22.0 | H₂ | 2.25 |
| 12 (Ethyl-CH₃) | 12.0 | H₃ | 1.05 |
Vibrational Frequencies
The prediction of the vibrational spectrum (infrared and Raman) of this compound would involve calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields the harmonic vibrational frequencies.
Key vibrational modes would include:
C≡C Stretch: A characteristic sharp band for the alkyne, typically in the 2100-2260 cm⁻¹ region.
C=C=C Asymmetric Stretch: A strong absorption for the allene group, usually found around 1950 cm⁻¹.
C-H Stretches: For the sp-hybridized C-H of a terminal alkyne (if present), sp²-hybridized C-H of the allene, and sp³-hybridized C-H of the alkyl groups.
Bending Modes: Various bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂, and CH₃ groups.
Hypothetical Data Table for Predicted Vibrational Frequencies:
This table is a template to show how predicted vibrational data would be presented and is not based on actual calculations.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Description |
| ~2960 | Strong | Asymmetric C-H stretch (CH₃) |
| ~2870 | Medium | Symmetric C-H stretch (CH₃) |
| ~2240 | Medium | C≡C stretch (Alkyne) |
| ~1955 | Strong | Asymmetric C=C=C stretch (Allene) |
| ~1450 | Medium | Asymmetric C-H bend (CH₃) |
| ~1375 | Medium | Symmetric C-H bend (CH₃) |
Chiroptical Spectra
As this compound is a chiral molecule due to the substitution pattern on the allene, it is expected to be optically active. The prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be essential for determining its absolute configuration.
The calculation of ECD spectra, typically using time-dependent DFT (TD-DFT), would predict the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative Cotton effects, could be compared to an experimental spectrum to assign the (R) or (S) configuration of the molecule.
Similarly, VCD spectra, which measure the differential absorption of left and right circularly polarized infrared radiation, could be calculated. The predicted VCD spectrum provides a detailed fingerprint of the molecule's stereochemistry.
Due to the lack of published research, no data tables for the chiroptical spectra of this compound can be provided. The generation of such data would require dedicated and complex computational studies.
Applications of 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne and Its Derivatives in Organic Chemistry and Material Science
Role as a Building Block for Complex Organic Architectures
The dual reactivity of the allene (B1206475) and alkyne moieties within 5-Ethyl-3-methyl-3,4-nonadien-6-yne makes it a potentially valuable precursor for the construction of intricate molecular frameworks. Allenes are known to participate in a rich variety of cycloaddition reactions, including [4+2] and [2+2] pathways, which can be leveraged to build complex cyclic and polycyclic systems. escholarship.orgwikipedia.org The presence of the alkyne group further expands its synthetic utility, allowing for sequential or domino reactions that can rapidly increase molecular complexity.
Strained cyclic allenes, for instance, have been demonstrated as powerful intermediates in the total synthesis of natural products. escholarship.org While this compound is an acyclic allene, the principles of its reactivity can be harnessed in intramolecular reactions or in intermolecular reactions with suitably functionalized partners to generate stereodefined structures. dartmouth.edu Palladium-catalyzed reactions, in particular, have shown great promise in the selective functionalization of allenynes. researchgate.netrsc.orgorganic-chemistry.org For example, cascade reactions involving the coupling of an enallene with an allenyne can lead to the formation of functionalized cross-conjugated polyenes. nih.gov
Table 1: Potential Reactions for Building Complex Architectures
| Reaction Type | Functional Group Involved | Potential Product Class |
| Diels-Alder Cycloaddition | Allene | Substituted cyclohexenes |
| [2+2] Cycloaddition | Allene | Cyclobutane derivatives |
| Intramolecular Enyne Cyclization | Allene and Alkyne | Cyclic compounds with exocyclic double bonds |
| Palladium-Catalyzed Cross-Coupling | Alkyne | Functionalized enynes or dienes |
Precursor to Polymerizable Monomers with Tailored Properties
The unsaturated nature of this compound suggests its potential as a monomer or a precursor to monomers for polymerization reactions. The polymerization of allenes, while less common than that of simple alkenes, has been achieved using transition metal catalysts. For instance, iron(II)-catalyzed polymerization of arylallenes has been shown to produce high molecular weight polymers. nih.govbath.ac.uknih.gov The resulting polymers often feature unique microstructures with pendant double bonds, which can be further functionalized to tailor the material's properties.
Derivatives of this compound could be designed to incorporate specific functionalities, allowing for the creation of polymers with desired characteristics such as thermal stability, conductivity, or specific optical properties. The presence of both an allene and an alkyne offers multiple handles for polymerization, potentially leading to cross-linked materials or polymers with complex topologies.
Utilization in the Development of Advanced Organic Materials (e.g., Elastomers, Specialty Polymers)
The potential for creating highly functionalized and cross-linked polymers from this compound and its derivatives opens up possibilities for their use in advanced organic materials. The ability to control the polymer architecture could lead to the development of specialty elastomers with tailored mechanical properties. The introduction of specific side chains or cross-linking densities could influence the elasticity and resilience of the resulting material.
Furthermore, the conjugated systems that can be formed from allenyne precursors are of interest in the field of materials science for their potential electronic and optical properties. rsc.org Polymers incorporating such conjugated backbones could find applications in organic electronics, such as in the active layers of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The specific-substituents on the this compound backbone would play a crucial role in fine-tuning these properties.
Table 2: Potential Material Applications
| Material Type | Key Feature Derived from Monomer | Potential Application Area |
| Specialty Elastomers | Cross-linking capability, tunable side chains | Seals, vibration damping |
| Conjugated Polymers | Extended π-system | Organic electronics, sensors |
| Functional Coatings | Post-polymerization functionalization | Smart surfaces, anti-fouling |
Ligand Design in Organometallic Chemistry and Catalysis
The allene and alkyne functionalities of this compound present opportunities for its use as a ligand in organometallic chemistry. Both alkenes and alkynes are known to coordinate to transition metals, acting as electron donors. britannica.com The specific geometry of the allene, with its perpendicular π systems, can lead to unique coordination modes and influence the steric and electronic environment around the metal center.
Allene-containing phosphine (B1218219) ligands have been successfully employed in catalysis, demonstrating the potential of the allene scaffold in ligand design. rsc.org Similarly, the alkyne group can act as a two-electron donor or bridge multiple metal centers. numberanalytics.compbworks.com By incorporating donor atoms, such as phosphorus or nitrogen, into derivatives of this compound, it would be possible to create novel chelating ligands. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The unique three-dimensional structure of such allene-based ligands could impart high levels of stereocontrol in asymmetric catalysis. uea.ac.uk
Future Research Directions and Challenges in the Study of 5 Ethyl 3 Methyl 3,4 Nonadien 6 Yne
Development of More Sustainable and Environmentally Benign Synthetic Routes
Currently, there are no published, specific synthetic routes for 5-Ethyl-3-methyl-3,4-nonadien-6-yne in peer-reviewed literature. The development of sustainable and environmentally benign methods for its synthesis would be a primary and crucial area of research. Future investigations could focus on catalytic methods that minimize waste and avoid harsh reagents. For instance, modern synthetic strategies for similar allene-enyne structures often employ transition-metal catalysis, such as palladium or copper, to construct the carbon skeleton with high atom economy. nih.govorganic-chemistry.org Research into greener reaction media, such as water or bio-based solvents, and the use of renewable starting materials would also be critical for establishing an eco-friendly synthesis. The development of photoredox catalysis, which utilizes visible light to drive chemical reactions, represents another promising avenue for the sustainable synthesis of complex allenes. rsc.org
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The conjugated enyne and allene (B1206475) moieties in this compound suggest a rich landscape for exploring novel reactivity. Future research would likely focus on the selective functionalization of either the allene or the enyne group. The unique electronic and steric environment created by the ethyl and methyl substituents could lead to unprecedented reactivity and selectivity.
Key research questions would include:
Selective Cyclizations: Can the compound undergo selective cycloaddition or cycloisomerization reactions to form complex carbocyclic or heterocyclic scaffolds? Research on related conjugated enynes has shown that they can participate in a variety of cyclization cascades. nih.gov
Catalytic Additions: How do various reagents add across the allene or alkyne? Investigating hydrofunctionalization reactions (e.g., hydroamination, hydroalkylation) could yield a range of valuable derivatives. nih.govnih.gov
Asymmetric Catalysis: The development of enantioselective transformations would be a significant challenge and a major goal, as the molecule is chiral. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of single-enantiomer products. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
As the demand for efficient and reproducible chemical synthesis grows, the integration of the synthesis of this compound with flow chemistry and automated platforms would be a significant step forward. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, and the potential for telescoped reactions, where multiple synthetic steps are combined without intermediate purification.
Future research in this area would involve:
Developing robust and reliable flow protocols for the synthesis of the target molecule.
Integrating in-line purification and analysis techniques to monitor the reaction in real-time.
Utilizing automated platforms for reaction optimization, allowing for high-throughput screening of reaction conditions to quickly identify the optimal parameters for yield and selectivity.
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, where experimental data is lacking, computational studies would be invaluable. Density Functional Theory (DFT) calculations could be employed to:
Predict the most stable conformations of the molecule.
Elucidate the mechanisms of potential reactions and identify the transition states involved. organic-chemistry.org
Model the interaction of the molecule with various catalysts to predict reactivity and selectivity.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models, potentially augmented by machine learning and artificial intelligence, could help in predicting the properties and reactivity of derivatives of this compound. nih.govnih.gov Such predictive models would be instrumental in guiding experimental efforts, saving time and resources by focusing on the most promising synthetic targets and reaction pathways.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing the structure of 5-Ethyl-3-methyl-3,4-nonadien-6-yne?
- Methodological Answer :
- 1H NMR : Analyze vinyl proton coupling patterns (multiplet for diene protons at δ 5.0–6.0 ppm) and the terminal alkyne proton (triplet near δ 2.0–3.0 ppm). Integration ratios confirm substituent positions.
- 13C NMR : Identify sp² carbons (δ 110–150 ppm) and sp-hybridized carbons (δ 70–100 ppm). DEPT-135 distinguishes CH₃/CH₂ groups.
- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and diene C=C stretches (~1600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z) validates molecular weight, while fragmentation patterns clarify branching.
- HSQC/HMBC : Resolve connectivity ambiguities in overlapping signals .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium (Sonogashira coupling) vs. copper (Cadiot-Chodkiewicz) catalysts for alkyne bond formation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of alkyne groups.
- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and reaction time to identify optimal conditions. Monitor progress via TLC/GC-MS .
Q. What purification strategies mitigate challenges posed by the compound’s volatility and air sensitivity?
- Methodological Answer :
- Chromatography : Use flash column chromatography with hexane/ethyl acetate (highly nonpolar eluent) to separate from polar byproducts.
- Distillation : Employ short-path distillation under reduced pressure to prevent thermal decomposition.
- Stabilization : Add stabilizers (e.g., BHT) during storage. Confirm purity via melting point analysis and NMR .
Q. How should researchers validate analytical methods for quantifying this compound in mixtures?
- Methodological Answer :
- Calibration Curves : Prepare standards in triplicate to establish linearity (R² ≥ 0.99).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ).
- Reproducibility : Perform inter-day and intra-day precision tests (RSD < 5%). Use HPLC-UV with a C18 column for separation .
Q. What protocols ensure the compound’s stability during storage?
- Methodological Answer :
- Storage Conditions : Keep in amber vials under argon at –20°C to suppress photolytic/oxidative degradation.
- Stability Monitoring : Conduct periodic NMR checks for decomposition (e.g., loss of alkyne signal). Avoid prolonged exposure to light/moisture .
Advanced Research Questions
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electron density maps, and Fukui indices for nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate Diels-Alder reactions to predict regioselectivity (endo vs. exo). Validate with experimental kinetic data .
Q. What experimental approaches resolve contradictions in reported thermal stability data?
- Methodological Answer :
- Controlled TGA/DSC : Compare decomposition profiles under nitrogen vs. oxygen. Adjust heating rates (5–20°C/min) to identify kinetic vs. thermodynamic stability.
- Statistical Replication : Replicate conflicting studies with standardized purity controls (≥95% by HPLC). Apply ANOVA to assess significance of discrepancies .
Q. How does conjugation between the diene and alkyne moieties influence photochemical reactivity?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) to assess conjugation length. Compare with model compounds lacking diene/alkyne groups.
- Photolysis Experiments : Expose to UV light (254 nm) in quartz cells; monitor degradation via GC-MS. Calculate quantum yield to quantify efficiency .
Q. What mechanistic insights explain regioselectivity in cycloaddition reactions involving this compound?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (0°C vs. reflux). Analyze products via NOESY (spatial proximity) and X-ray crystallography.
- Computational Transition States : Map energy barriers for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) using DFT .
Q. How can researchers address discrepancies in reported solubility parameters across solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
